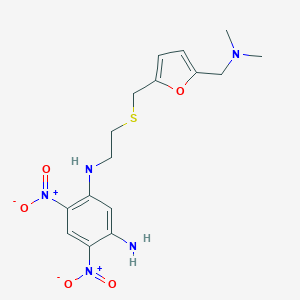
1,3-Benzenediamine, 4,6-dinitro-N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediamine, 4,6-dinitro-N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)- is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as DNFB and is widely used in various scientific studies due to its unique properties. The purpose of
Mechanism Of Action
The mechanism of action of DNFB involves its ability to act as a hapten and induce an immune response. When DNFB is applied to the skin, it binds to proteins and forms a complex that is recognized by the immune system as foreign. This triggers an immune response that leads to the activation of T-cells and the production of cytokines. The immune response induced by DNFB is similar to the response that occurs in contact hypersensitivity.
Biochemical And Physiological Effects
DNFB has been shown to have various biochemical and physiological effects. It has been shown to activate T-cells and induce the production of cytokines. Additionally, DNFB has been shown to induce the expression of various genes involved in the immune response. DNFB has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
DNFB has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain. Additionally, DNFB induces a strong immune response, making it useful for studying the immune system. However, DNFB also has some limitations. It can be toxic at high concentrations and can cause skin irritation. Additionally, DNFB may not accurately reflect the immune response in humans, as animal models are often used in studies involving DNFB.
Future Directions
There are several future directions for research involving DNFB. One area of interest is the development of new drugs that can modulate the immune response induced by DNFB. Additionally, there is a need for further research to better understand the biochemical and physiological effects of DNFB. Another area of interest is the development of new animal models that can accurately reflect the immune response in humans.
Conclusion:
In conclusion, DNFB is a chemical compound that has gained significant attention in the field of scientific research. It is widely used in various studies related to immunology, toxicology, and pharmacology. DNFB has a well-established synthesis method and induces a strong immune response, making it useful for studying the immune system. However, DNFB also has some limitations, including toxicity and skin irritation. There are several future directions for research involving DNFB, including the development of new drugs and animal models.
Synthesis Methods
DNFB is synthesized through a series of chemical reactions that involve the use of nitric acid, sulfuric acid, and other reagents. The synthesis process involves the nitration of 1,3-diaminobenzene, followed by the addition of thioether and furfuryl groups to form the final product. The synthesis method of DNFB is well-established and has been used in various scientific studies.
Scientific Research Applications
DNFB is widely used in various scientific studies, including immunology, toxicology, and pharmacology. It is commonly used as a hapten to induce contact hypersensitivity in animal models. DNFB is also used to study the mechanisms of immune responses and the effects of various drugs on the immune system. Additionally, DNFB has been used in studies related to cancer, inflammation, and autoimmune disorders.
properties
CAS RN |
142744-17-0 |
|---|---|
Product Name |
1,3-Benzenediamine, 4,6-dinitro-N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)- |
Molecular Formula |
C16H21N5O5S |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-4,6-dinitrobenzene-1,3-diamine |
InChI |
InChI=1S/C16H21N5O5S/c1-19(2)9-11-3-4-12(26-11)10-27-6-5-18-14-7-13(17)15(20(22)23)8-16(14)21(24)25/h3-4,7-8,18H,5-6,9-10,17H2,1-2H3 |
InChI Key |
HAFSYIUXFNUVMN-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=C(O1)CSCCNC2=C(C=C(C(=C2)N)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CSCCNC2=C(C=C(C(=C2)N)[N+](=O)[O-])[N+](=O)[O-] |
Other CAS RN |
142744-17-0 |
synonyms |
1,3-Benzenediamine, 4,6-dinitro-N-(2-(((5-((dimethylamino)methyl)-2-fu ranyl)methyl)thio)ethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



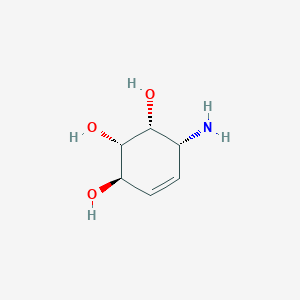
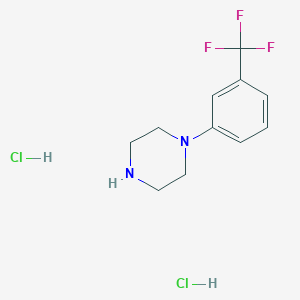
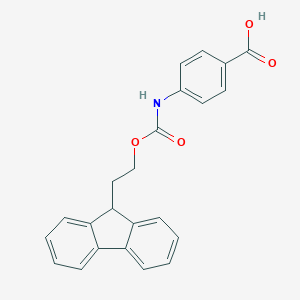
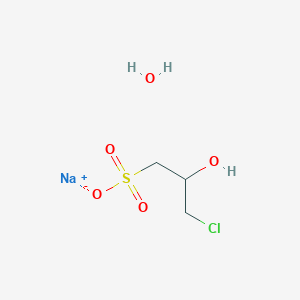
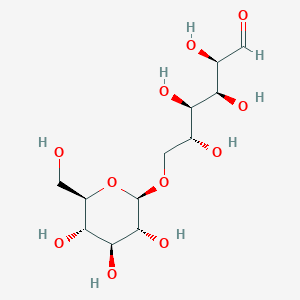
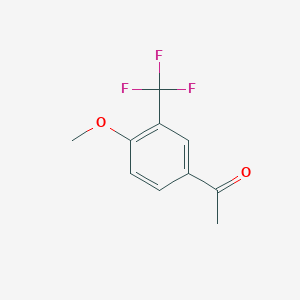
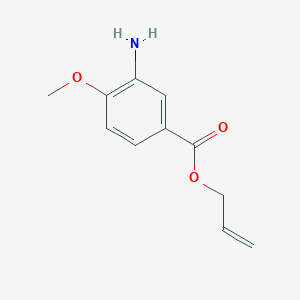
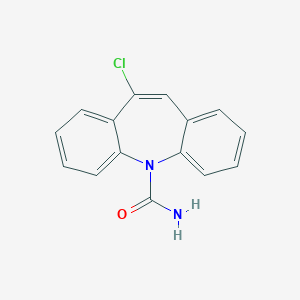
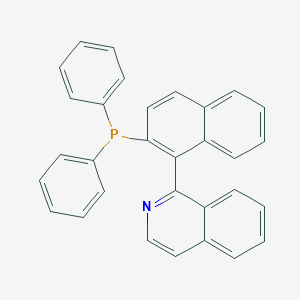
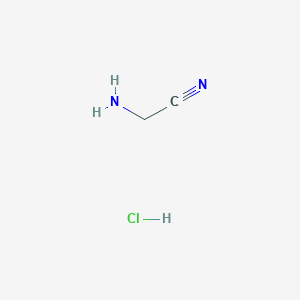
![Benzo[b]thiophene-D6](/img/structure/B130079.png)
![6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]-](/img/structure/B130081.png)
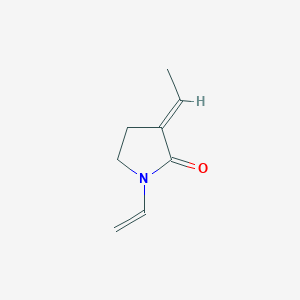
![[1-(1-Benzothiophen-2-yl)ethyl]urea](/img/structure/B130085.png)